N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1291862-92-4
Cat. No.: VC6264460
Molecular Formula: C22H18ClN3O2S2
Molecular Weight: 455.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291862-92-4 |
|---|---|
| Molecular Formula | C22H18ClN3O2S2 |
| Molecular Weight | 455.98 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C22H18ClN3O2S2/c1-14-4-2-3-5-18(14)26-21(28)20-17(10-11-29-20)25-22(26)30-13-19(27)24-12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27) |
| Standard InChI Key | NKNSUTVPNKLYKU-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is N-[(4-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide. Its structure comprises a thieno[3,2-d]pyrimidine scaffold fused with a 4-oxo-3,4-dihydro moiety, substituted at the 2-position with a sulfanyl-acetamide group. The acetamide side chain is further functionalized with a 4-chlorobenzyl group, while the 3-position of the pyrimidine ring bears a 2-methylphenyl substituent.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1291862-92-4 |
| Molecular Formula | |
| Molecular Weight | 455.98 g/mol |
| SMILES Notation | CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
| InChI Key | NKNSUTVPNKLYKU-UHFFFAOYSA-N |
Structural Contributions to Reactivity
The chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The sulfanyl (-S-) linkage serves as a nucleophilic center, enabling interactions with electrophilic residues in enzyme active sites. The methylphenyl substituent at the 3-position introduces steric effects that may influence binding affinity to target proteins .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves sequential reactions optimized for yield and purity. A generalized route includes:
-
Formation of the Thieno[3,2-d]pyrimidine Core: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions generates the pyrimidine ring .
-
Sulfanyl Acetamide Coupling: Thiolation at the 2-position using mercaptoacetic acid derivatives, followed by amide bond formation with 4-chlorobenzylamine.
-
Purification: Chromatographic techniques (e.g., silica gel column) isolate the final product, typically yielding >75% purity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Solvent | Temperature |
|---|---|---|---|
| 1 | Thiourea, HCl (cat.) | Ethanol | 80°C |
| 2 | Mercaptoacetic acid, DCC, DMAP | DCM | 0–25°C |
| 3 | 4-Chlorobenzylamine, EDC·HCl, HOBt | DMF | 25°C |
Challenges in Optimization
Reaction pH and temperature critically influence intermediate stability. For instance, excessive heating during cyclocondensation may degrade the thienopyrimidine core, necessitating precise thermal control .
Biological Activities and Mechanistic Insights
Enzyme Inhibition Profiles
Thieno[3,2-d]pyrimidines are recognized for their inhibition of nucleotide-metabolizing enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes regulate extracellular nucleotide signaling, a pathway often dysregulated in cancer and inflammatory diseases. Molecular docking studies suggest that the sulfanyl-acetamide moiety interacts with the catalytic domain of h-NTPDase1, disrupting ATP hydrolysis .
Table 3: Predicted Binding Affinities
| Target Enzyme | Docking Score (kcal/mol) | Putative Interaction Site |
|---|---|---|
| h-NTPDase1 | -9.2 | Arg-145, Asp-213, Phe-168 |
| SARS-CoV-2 Mpro | -8.7 | His-41, Cys-145, Glu-166 |
Future Research Directions
Expanding Therapeutic Indications
Further studies should explore synergistic effects with existing chemotherapeutics and antiviral agents. Structural analogs with fluorinated benzyl groups could improve target selectivity and metabolic stability .
Clinical Translation Challenges
Scale-up synthesis and pharmacokinetic profiling in animal models are essential next steps. Regulatory approval will require comprehensive toxicology assessments, including genotoxicity and organ-specific liability screens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume